molecular formula C6H11NO2 B1608870 2-Amino-2-(1-methylcyclopropyl)acetic acid CAS No. 58160-96-6

2-Amino-2-(1-methylcyclopropyl)acetic acid

Cat. No. B1608870
CAS RN: 58160-96-6
M. Wt: 129.16 g/mol
InChI Key: BCTQUNGXIVZUSB-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylcyclopropyl)acetic acid (2-AMCPA) is a synthetic amino acid derived from 2-aminoacetic acid. It is a cyclic derivative of alanine, and is a chiral molecule with two possible stereoisomers. 2-AMCPA has a wide range of applications in biochemistry and pharmaceutical research. It is used as a building block in the synthesis of peptides, proteins, and other complex molecules, and it has been used in the synthesis of drugs and other bioactive compounds. It is also used as an inhibitor of enzymes, and as a marker of protein-protein interactions.

Scientific Research Applications

Antioxidant and Enzymatic Activity Studies

  • Research on amino acids similar to 2-Amino-2-(1-methylcyclopropyl)acetic acid, such as [1-(aminomethyl)cyclohexyl]acetic acid, has led to the development of Schiff base ligands with potential antioxidant properties and selective xanthine oxidase inhibitory activities. These compounds have shown promising results in free radical scavenging and enzymatic inhibition, particularly the zinc complex demonstrating significant inhibitory activity, surpassing standard reference drugs (Ikram et al., 2015).

Synthesis and Structural Studies

  • The synthesis and characterization of related compounds, such as enantiomerically pure cyclopropane phosphonic acids, have been extensively studied. These research efforts contribute to a deeper understanding of the structural and chemical properties of cyclopropane-containing amino acids, aiding in the development of various applications (Fadel & Tesson, 2000).

Biochemical and Molecular Modeling Studies

  • Compounds similar to this compound have been investigated for their potential role in modulating biochemical pathways. For example, 1-aminocyclopropanecarboxylic acid has been studied for its ability to interact with glycine modulatory sites on N-methyl-D-aspartate receptor complexes, demonstrating potential applications in treating neuropathologies associated with excessive activation of these receptors (Skolnick et al., 1989).

Pharmaceutical Applications

  • There has been a focus on developing heterocyclic structures based on similar compounds, which form the basis of many pharmaceutical products. Research in this area explores the anti-inflammatory activity of newly synthesized compounds and their potential applications in medicine (Osarodion, 2020).

Interaction with Biological Molecules

  • Studies on the interaction of related dipeptides with biological molecules like sodium dodecyl sulfate have been conducted. These interactions, investigated through volumetric, conductometric, and fluorescence methods, provide insights into the behavior of these compounds in biological systems (Yan et al., 2010).

Safety and Hazards

According to available data, this compound is not considered hazardous .

properties

IUPAC Name

2-amino-2-(1-methylcyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQUNGXIVZUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973731
Record name Amino(1-methylcyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58160-96-6, 139132-43-7
Record name 2-(1-Methylcyclopropyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylcyclopropyl)glycine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139132437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(1-methylcyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-METHYLCYCLOPROPYL)GLYCINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8F1EXK5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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